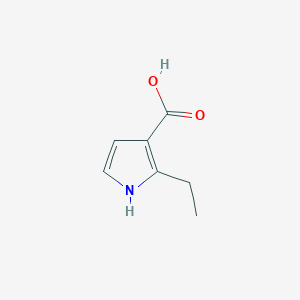

2-ethyl-1H-pyrrole-3-carboxylic acid

Descripción general

Descripción

2-ethyl-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of an ethyl group at the second position and a carboxylic acid group at the third position of the pyrrole ring. It has a molecular formula of C7H9NO2 and a molecular weight of 139.15 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1H-pyrrole-3-carboxylic acid can be achieved through various methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar condensation and cyclization reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Análisis De Reacciones Químicas

Chemical Reactions Involving 2-Ethyl-1H-Pyrrole-3-Carboxylic Acid

The chemical reactions of this compound can be categorized into several types, including:

Substitution Reactions

-

Electrophilic Aromatic Substitution : The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced at various positions on the ring.

-

N-Alkylation : The nitrogen atom in the pyrrole ring can be alkylated using alkyl halides in the presence of bases like sodium hydride or potassium carbonate.

Redox Reactions

-

Oxidation : The pyrrole ring can be oxidized to form N-oxides or other oxidized derivatives, often using reagents like peracids or transition metal oxidants.

-

Reduction : The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or borane.

Cyclization and Condensation Reactions

-

Cyclization : Under certain conditions, this compound can participate in cyclization reactions leading to the formation of more complex heterocyclic compounds.

-

Condensation : It can also undergo condensation reactions with carbonyl compounds to form various substituted pyrroles or pyridine derivatives.

Key Research Findings

Recent studies have focused on optimizing the synthesis and reactivity of pyrrole derivatives, including this compound:

Reactivity Studies

Research has demonstrated that various substituents on the pyrrole ring influence its reactivity significantly. For instance, electron-donating groups enhance nucleophilicity, facilitating electrophilic substitution reactions, while electron-withdrawing groups may stabilize intermediates during oxidation processes .

Data Tables

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-Ethyl-1H-pyrrole-3-carboxylic acid is primarily recognized for its role as an intermediate in drug synthesis. It is particularly significant in the development of compounds targeting neurological disorders and various forms of cancer.

- Mechanism of Action : The compound interacts with receptor tyrosine kinases, influencing cell signaling pathways that are crucial in cancer treatment and neurological therapies .

Agricultural Chemicals

This compound is utilized in formulating agrochemicals, enhancing the effectiveness of pesticides and herbicides. Its ability to improve absorption rates leads to more efficient pest control measures.

- Efficacy Studies : Research indicates that formulations containing this compound exhibit increased potency against agricultural pests compared to traditional compounds .

Material Science

In material science, this compound is incorporated into polymer formulations. Its unique chemical structure contributes to the development of advanced materials with enhanced thermal and mechanical properties.

- Applications in Polymers : The compound's incorporation into polymers has shown improvements in durability and resistance to environmental factors, making it suitable for various industrial applications .

Biochemical Research

The compound serves as a building block in synthesizing bioactive molecules, facilitating studies in biochemistry and molecular biology.

- Biological Activity : Derivatives of this compound have demonstrated potential antimicrobial properties and are being explored for their therapeutic effects against various pathogens .

Case Study 1: Antimicrobial Activity

A series of pyrrole derivatives, including this compound, were synthesized and screened for antimicrobial activity against bacterial and fungal strains. The results indicated significant zones of inhibition, showcasing the compound's potential as an antimicrobial agent.

| Compound | Activity Type | Observed Effects |

|---|---|---|

| This compound | Antimicrobial | Significant inhibition of bacterial growth |

| Other Pyrrole Derivatives | Anticancer | Induction of apoptosis in cancer cells |

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that compounds derived from pyrrole structures could inhibit cell proliferation and induce apoptosis through modulation of key signaling pathways. These findings suggest that this compound could be developed into a therapeutic agent for cancer treatment .

Comparative Analysis of Biological Activities

| Compound | Activity Type | Observed Effects |

|---|---|---|

| This compound | Antimicrobial | Significant inhibition of bacterial growth |

| Pyrrole Derivatives (e.g., methyl 2,4-dimethyl) | Anticancer | Induction of apoptosis in cancer cells |

| Other Pyrrole Compounds | Antimicrobial/Cytotoxic | Varying degrees of antimicrobial activity; some showed low cytotoxicity against normal cells |

Mecanismo De Acción

The mechanism of action of 2-ethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2-ethyl-1H-pyrrole-3-carboxylic acid include:

- 1H-pyrrole-3-carboxylic acid

- 2,4-dimethyl-1H-pyrrole-3-carboxylic acid

- 1H-pyrrole-2-carboxylic acid

Uniqueness

This compound is unique due to the presence of the ethyl group at the second position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrrole derivatives and can lead to different applications and properties.

Actividad Biológica

2-Ethyl-1H-pyrrole-3-carboxylic acid is an organic compound belonging to the pyrrole family, which is characterized by a five-membered heterocyclic aromatic structure. Pyrrole derivatives, including this compound, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Pyrrole derivatives interact with various biological targets, leading to significant biochemical changes. The primary mechanisms of action include:

- Receptor Binding : Pyrrole derivatives can bind with high affinity to multiple receptors, influencing signaling pathways that regulate cellular functions.

- Biochemical Pathways : These compounds exhibit a wide range of biological activities such as:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

- Antimalarial

- Anticholinesterase activities.

Antimicrobial Activity

Research has indicated that pyrrole derivatives possess significant antimicrobial properties. For instance, studies have shown that certain pyrrole compounds exhibit minimal inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and E. coli .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | < 10 | Staphylococcus aureus |

| Other Pyrrole Derivative | 32 | E. coli |

Anti-Tuberculosis Activity

A notable study highlighted the anti-tuberculosis (TB) potential of pyrrole derivatives. A series of pyrrole-2-carboxamides were designed based on the structure of MmpL3, a target for TB treatment. Compounds demonstrated potent anti-TB activity with MIC values less than 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) against drug-resistant strains. This suggests that similar modifications to the pyrrole structure could enhance its efficacy against TB .

Case Study 1: Synthesis and Evaluation

In a study focused on synthesizing novel pyrrole derivatives, researchers evaluated their biological activity against Mycobacterium tuberculosis. The study concluded that specific modifications to the pyrrole structure significantly improved anti-TB activity. For example, compounds with bulky substituents showed over a hundred-fold increase in potency compared to simpler analogs .

Case Study 2: Ion Channel Modulation

Another investigation explored the effect of a modified pyrrole compound on ion channels. The study revealed that certain derivatives could selectively modulate ion selectivity in TPC2 channels, demonstrating potential applications in neurological disorders where ion channel dysfunction is prevalent .

Propiedades

IUPAC Name |

2-ethyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-6-5(7(9)10)3-4-8-6/h3-4,8H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHIAUOYDVJJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.